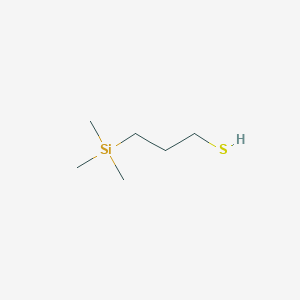
1-Propanethiol, 3-trimethylsilyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as poly[1-(trimethylsilyl)-1-propyne] (poly(TMSP)), is achieved through metathesis polymerization using TaCl5 and NbCl5 as catalysts. This process yields polymers with high molecular weight, good solubility in common solvents, and the ability to form tough films, highlighting the synthetic versatility of trimethylsilyl-functionalized propyne derivatives (Nagai et al., 2001).
Molecular Structure Analysis
The molecular structure of "1-Propanethiol, 3-trimethylsilyl-" and its derivatives is central to their unique properties, such as extremely high gas permeability in the case of poly(TMSP). The molecular architecture enables a range of functions, including significant roles in gas separation technologies (Nagai et al., 2001).
Chemical Reactions and Properties
"1-Propanethiol, 3-trimethylsilyl-" and its derivatives engage in a variety of chemical reactions. For example, 1-(Trimethylsilyl)propargyl alcohols, prepared from acyltrimethylsilanes, undergo base-induced reactions leading to the generation of lithiated derivatives, showcasing the compound's reactivity and potential for further functionalization (Kato & Kuwajima, 1984).
Physical Properties Analysis
The physical properties of "1-Propanethiol, 3-trimethylsilyl-" derivatives, such as poly(TMSP), are remarkable. These materials exhibit high oxygen permeability, a high glass transition temperature (>250°C), and fair thermal stability. These properties make them suitable for a wide range of applications, including high-performance gas separation membranes (Nagai et al., 2001).
Chemical Properties Analysis
The chemical properties of "1-Propanethiol, 3-trimethylsilyl-" facilitate its use in various synthesis and modification reactions. The ability to undergo smooth reactions with organocopper compounds and carbonyl compounds, for instance, enables the synthesis of alkenylsilanes and alcohols, respectively, indicating its utility in organic synthesis and material science (Shimizu, Shibata, & Tsuno, 1984).
Aplicaciones Científicas De Investigación
- Summary of the Application: This compound is used for the preparation of thiol-modified silica, which is then applied to the preconcentration and determination of trace amounts of copper and cadmium .
- Methods of Application or Experimental Procedures: The untreated silica suspended in methanol is impregnated with 3-(trimethoxysilyl)-1-propanethiol to obtain thiol-modified silica. The methanol is then evaporated under vacuum. The residual silica is dried at 150° C and washed with distilled water until the washings appear clear .
- Results or Outcomes: The surface area of thiol-modified silica was found to be 410 m²/g, whereas the copper capacity was about 0.022 mmolCu/g silica. Both copper and cadmium adsorbed on the modified silica were quantitatively recovered with 2 M hydrochloric acid .
Safety And Hazards
Propiedades
IUPAC Name |
3-trimethylsilylpropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBMENVWKFZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158444 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanethiol, 3-trimethylsilyl- | |
CAS RN |
13399-93-4 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


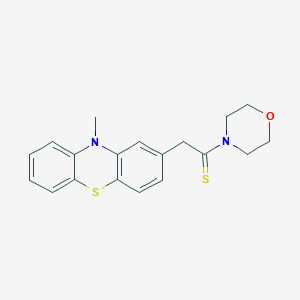
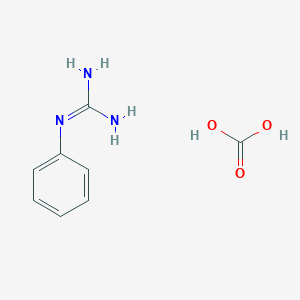
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
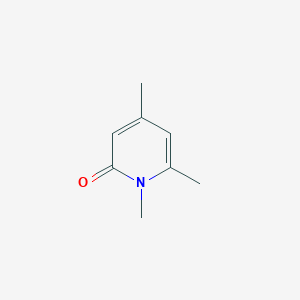
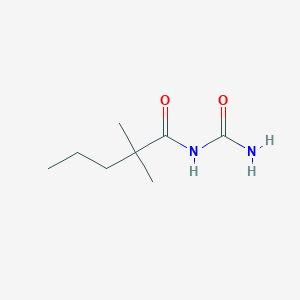
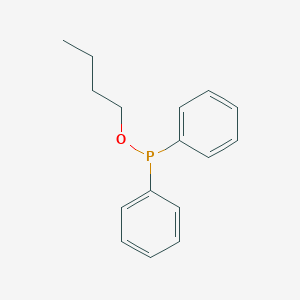
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
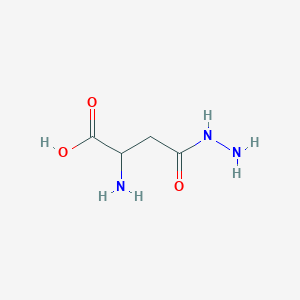
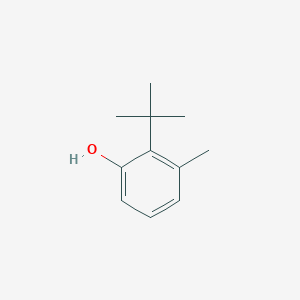

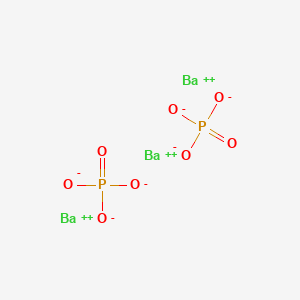
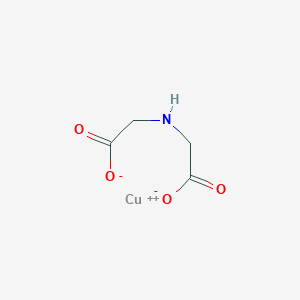
![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)